molecular formula C21H23N7O3S B607761 5-((4-((2,3-Dimethylindazol-6-yl)-methyl-amino)pyrimidin-2-yl)amino)-2-(hydroxymethyl)benzenesulfonamide CAS No. 1414375-50-0

5-((4-((2,3-Dimethylindazol-6-yl)-methyl-amino)pyrimidin-2-yl)amino)-2-(hydroxymethyl)benzenesulfonamide

Cat. No. B607761
M. Wt: 451.52
InChI Key: IAZGFDIIZFMFLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GSK-1268997 is a bio-active chemical.

Scientific Research Applications

Synthesis and Characterization

  • Heteroaromatization and Synthesis of Novel Derivatives : This compound has been utilized in the synthesis of novel pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives containing dimethylsulfonamide moiety. These derivatives were screened against various bacteria and fungi, showing promising results in some cases (Hassan, El-Maghraby, Abdel Aal, & Bashandy, 2009).

  • Synthesis of Azole, Pyrimidine, Pyran, and Benzo/Naphtho(b)furan Derivatives : In another study, the compound was used in reactions leading to the formation of various derivatives. These derivatives have potential applications in various fields, including pharmaceutical chemistry (Farag, Dawood, Abdel‐Aziz, Hamdy, & Fakhr, 2011).

Photodynamic Therapy and Cancer Treatment

  • Photodynamic Therapy Applications : A derivative of this compound has been used in synthesizing new zinc phthalocyanine with high singlet oxygen quantum yield. These phthalocyanines are potential photosensitizers for the treatment of cancer in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Anti-Tumor and Antimicrobial Activities

  • CDK2 Inhibitors for Antitumor Activity : Pyrimidine-benzenesulfonamide derivatives of this compound have been designed as potential cyclin-dependent kinase 2 inhibitors. Some derivatives showed significant anti-proliferative activity against cultured human Hela cell line (Fathalla, Ismail, Anwar, Abouzid, & Ramadan, 2012).

  • Cytotoxicity and Anti-HIV Activities : Certain 1,4-disubstituted-1,2,3-triazolethymine derivatives synthesized from this compound showed significant cytotoxic activity against human cancer cell line MDA-MB 231 and potent activity against HIV-1 replication (Almashal, Al-Hujaj, Jassem, & Al-Masoudi, 2020).

  • Antibacterial and Antifungal Activities : Synthesis of 5–bromo–2-chloropyrimidin-4-amine derivatives from this compound showed significant antimicrobial activity against various pathogenic bacterial and fungal strains (Ranganatha, Prashanth, Patil, Bhadregowda, & Mallikarjunaswamy, 2018).

properties

IUPAC Name

2-(hydroxymethyl)-5-[[4-[methyl-(2-methylindazol-6-yl)amino]pyrimidin-2-yl]amino]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O3S/c1-26-11-13-4-6-16(10-17(13)25-26)27(2)19-7-8-22-20(24-19)23-15-5-3-14(12-28)18(9-15)31(21,29)30/h3-11,28H,12H2,1-2H3,(H2,21,29,30)(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZGFDIIZFMFLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=CC(=CC2=N1)N(C)C3=NC(=NC=C3)NC4=CC(=C(C=C4)CO)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxymethy2-desmethyl-pazopanib

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-((4-((2,3-Dimethylindazol-6-yl)-methyl-amino)pyrimidin-2-yl)amino)-2-(hydroxymethyl)benzenesulfonamide
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5-((4-((2,3-Dimethylindazol-6-yl)-methyl-amino)pyrimidin-2-yl)amino)-2-(hydroxymethyl)benzenesulfonamide
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5-((4-((2,3-Dimethylindazol-6-yl)-methyl-amino)pyrimidin-2-yl)amino)-2-(hydroxymethyl)benzenesulfonamide
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5-((4-((2,3-Dimethylindazol-6-yl)-methyl-amino)pyrimidin-2-yl)amino)-2-(hydroxymethyl)benzenesulfonamide
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5-((4-((2,3-Dimethylindazol-6-yl)-methyl-amino)pyrimidin-2-yl)amino)-2-(hydroxymethyl)benzenesulfonamide
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5-((4-((2,3-Dimethylindazol-6-yl)-methyl-amino)pyrimidin-2-yl)amino)-2-(hydroxymethyl)benzenesulfonamide

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